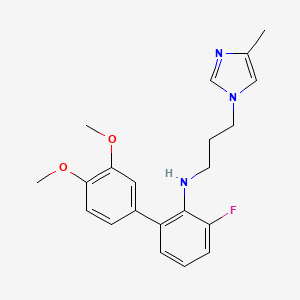

Glutaminyl Cyclase Inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJVKQMFLLMSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Glutaminyl Cyclase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaminyl cyclase (QC), a zinc-dependent metalloenzyme, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. This enzyme catalyzes the post-translational cyclization of N-terminal glutamine and glutamate (B1630785) residues into pyroglutamate (B8496135) (pGlu). This modification is a critical step in the maturation of various peptides and proteins, including the amyloid-beta (Aβ) peptide, a central player in Alzheimer's pathology. Inhibition of QC presents a promising strategy to mitigate the formation of neurotoxic pGlu-Aβ species. This technical guide provides a comprehensive overview of the mechanism of action of QC inhibitors, with a focus on their role in Alzheimer's disease, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Role of Glutaminyl Cyclase in Pathophysiology

Glutaminyl cyclase exists in two isoforms in humans: a secretory form (sQC or QPCT) and a Golgi-resident form (gQC, isoQC, or QPCTL).[1] While both are ubiquitously expressed, sQC is more highly expressed in neuronal tissues and is upregulated in the brains of Alzheimer's disease patients.[2] QC's primary pathogenic role in Alzheimer's disease is the catalysis of N-terminal glutamate or glutamine residues of truncated Aβ peptides into pyroglutamate-Aβ (pGlu-Aβ or pE-Aβ).[2][3]

This modification renders the Aβ peptide more resistant to degradation, more hydrophobic, and prone to aggregation, acting as a seed for the formation of toxic oligomers and amyloid plaques.[3][4] These pGlu-Aβ species are associated with synaptic dysfunction, neuronal loss, and chronic neuroinflammation.[2][3] Beyond its role in Aβ pathology, QC is also involved in the maturation of chemokines, such as monocyte chemoattractant protein-1 (CCL2), which promotes microglial activation and neuroinflammation.[2][5]

Molecular Mechanism of Action of Glutaminyl Cyclase Inhibitors

QC inhibitors are small molecules designed to block the active site of the enzyme, thereby preventing the conversion of glutaminyl and glutamyl residues to pyroglutamate. The majority of these inhibitors are competitive, binding to the zinc-ion-containing catalytic site of the enzyme.[1][2]

One of the most studied QC inhibitors is Varoglutamstat (formerly PQ912) . It exhibits a dual mechanism of action by inhibiting both QC (QPCT) and its isoenzyme iso-QC (QPCTL).[5][6] By inhibiting QC, Varoglutamstat directly reduces the formation of synaptotoxic pGlu-Aβ.[7][8] Its inhibition of iso-QC modulates neuroinflammation by preventing the pyroglutamation and subsequent maturation of the proinflammatory chemokine CCL2.[5][9] This dual action addresses both the amyloid cascade and the neuroinflammatory aspects of Alzheimer's disease.[5]

The general mechanism involves the inhibitor occupying the active site of the QC enzyme, preventing the substrate (N-terminal glutamine/glutamate-containing peptides) from binding and undergoing cyclization. This leads to a reduction in the production of pGlu-modified proteins.

Signaling Pathway of Glutaminyl Cyclase in Alzheimer's Disease

Caption: Signaling pathway illustrating the role of QC and iso-QC in Alzheimer's disease pathology.

Mechanism of Glutaminyl Cyclase Inhibition

Caption: Diagram illustrating the competitive inhibition of Glutaminyl Cyclase.

Quantitative Data on QC Inhibitors

The potency of various QC inhibitors has been characterized by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). This data is crucial for comparing the efficacy of different compounds.

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Reference(s) |

| Varoglutamstat (PQ912) | QC (QPCT) & iso-QC (QPCTL) | 25 (for hQC) | - | [2] |

| SEN177 | QC & iso-QC | 20 (for hQC) | 13 (for isoQC) | [8] |

| PBD-150 | QC | - | - | [8] |

| [19F]PB0822 | QC | - | 56.3 | [10] |

| PQ912 (parent compound) | QC | - | 62.5 | [10] |

Experimental Protocols

Glutaminyl Cyclase Activity Assay (Fluorimetric)

This protocol is based on a two-step enzymatic reaction that results in a fluorescent signal proportional to the QC activity.

Principle:

-

A non-fluorescent substrate, Glutaminyl-7-amido-4-methylcoumarin (Gln-AMC), is incubated with a sample containing QC. QC catalyzes the cyclization of the N-terminal glutamine to form pyroglutamate-AMC (pGlu-AMC).

-

A second enzyme, pyroglutamyl aminopeptidase (B13392206) (PGPEP1), is added. This enzyme specifically cleaves the pGlu residue from pGlu-AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC).

-

The fluorescence is measured at an excitation/emission wavelength of approximately 490/520 nm. The intensity of the fluorescence is directly proportional to the amount of pGlu-AMC formed, and thus to the QC activity.

Materials:

-

Human recombinant glutaminyl cyclase (QC)

-

Human recombinant pyroglutamyl peptidase I (PGPEP1)

-

Glutaminyl-7-amido-4-methylcoumarin (Gln-AMC) substrate

-

Assay Buffer: HEPES buffer (pH 6.0) containing 1 mM dithiothreitol (B142953) (DTT) and 20% (v/v) glycerol[10]

-

QC inhibitors (e.g., PQ912) for control experiments

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of QC, PGPEP1, Gln-AMC, and inhibitors in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the QC enzyme to each well (except for the no-enzyme control).

-

Add the test compounds (inhibitors) at various concentrations to the respective wells. Add a vehicle control (e.g., DMSO) to the control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiation of the First Reaction:

-

Add the Gln-AMC substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Initiation of the Second Reaction:

-

Add the PGPEP1 enzyme (developer) to all wells.

-

Incubate at 37°C for 15-30 minutes to allow for the cleavage of pGlu-AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without QC).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow for QC Inhibitor Screening

Caption: Workflow for a fluorimetric glutaminyl cyclase activity assay.

Clinical Development of QC Inhibitors

Varoglutamstat (PQ912) is the most clinically advanced QC inhibitor. It has been investigated in several clinical trials for the treatment of early Alzheimer's disease, including the Phase 2a SAPHIR study, the Phase 2b VIVIAD study, and the Phase 2a/b VIVA-MIND study.[11][12] While these studies have provided valuable data on the safety, tolerability, and target engagement of Varoglutamstat, they did not meet their primary clinical endpoints for efficacy in cognition.[11][13] Despite this, the development of QC inhibitors continues to be an area of active research, with the potential for application in other diseases characterized by inflammation and protein aggregation.[2]

Conclusion

Glutaminyl cyclase inhibitors represent a targeted therapeutic strategy aimed at mitigating the pathological consequences of pyroglutamation, particularly in Alzheimer's disease. The mechanism of action is well-defined, involving the direct inhibition of the enzyme responsible for the formation of neurotoxic pGlu-Aβ and pro-inflammatory pGlu-CCL2. While clinical trials with the lead compound, Varoglutamstat, have not yet demonstrated cognitive benefits, the robust scientific rationale and the dual action on amyloid pathology and neuroinflammation underscore the potential of this therapeutic class. Further research and development of next-generation QC inhibitors with improved pharmacokinetic and pharmacodynamic properties may hold the key to unlocking their full therapeutic potential.

References

- 1. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. vcm.edpsciences.org [vcm.edpsciences.org]

- 9. vivoryon.com [vivoryon.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vivoryon.com [vivoryon.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. vivoryon.com [vivoryon.com]

The Genesis of a New Therapeutic Strategy: The Discovery and Synthesis of Glutaminyl Cyclase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pursuit of effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has led to the exploration of novel therapeutic targets. One such target that has garnered significant attention is Glutaminyl Cyclase (QC), a pivotal enzyme in the formation of neurotoxic pyroglutamated amyloid-beta (pGlu-Aβ) peptides. These modified peptides are considered key initiators of the toxic amyloid cascade. This technical guide provides an in-depth overview of the discovery and synthesis of the first generation of potent and selective Glutaminyl Cyclase inhibitors, offering a valuable resource for researchers and professionals in the field of drug development. We will delve into the scientific rationale for targeting QC, the seminal studies that led to the first inhibitor scaffolds, detailed synthetic methodologies, and the preclinical evaluation of these pioneering compounds.

The Discovery of Glutaminyl Cyclase as a Therapeutic Target

The amyloid cascade hypothesis has long been a cornerstone of Alzheimer's disease research, positing that the accumulation of β-amyloid (Aβ) plaques is a primary pathogenic event.[1] However, the heterogeneity of these plaques and the repeated failures of therapies targeting general Aβ reduction prompted a deeper investigation into the composition of these aggregates.[1][2] This led to the identification of a particularly pernicious species: N-terminally truncated and pyroglutamate (B8496135) (pE)-modified Aβ peptides.[3]

These pGlu-Aβ peptides exhibit increased hydrophobicity, resistance to degradation, and a high propensity for aggregation, acting as seeding agents for the formation of larger, neurotoxic oligomers and plaques.[4][5] The enzyme responsible for the conversion of N-terminal glutamate (B1630785) residues of Aβ peptides into pyroglutamate is Glutaminyl Cyclase (QC).[4][6]

Two isoforms of QC exist in humans: a secretory form (sQC) and a Golgi-resident form (gQC).[1] Notably, sQC is more highly expressed in neuronal tissues and is upregulated in the brains of individuals with Alzheimer's disease, correlating with the presence of pE-modified Aβ.[1][3][7] This crucial link between elevated QC activity and the formation of pathogenic pGlu-Aβ established QC as a promising therapeutic target for mitigating the progression of Alzheimer's disease.[1][3]

Signaling Pathway of pGlu-Aβ Formation and QC Inhibition

The following diagram illustrates the critical role of Glutaminyl Cyclase in the amyloid cascade and the mechanism of its inhibition.

Caption: pGlu-Aβ formation pathway and the inhibitory action of QC inhibitors.

The Dawn of QC Inhibitors: From Imidazole (B134444) to Potent Scaffolds

The initial efforts in discovering QC inhibitors were guided by a ligand-based optimization approach, starting with the imidazole heterocycle.[8][9] Imidazole and its derivatives were known to interact with zinc ions, which are present in the active site of QC, a metalloenzyme.[1][10] Screening of various imidazole derivatives led to the identification of the imidazol-1-yl-alkyl thiourea (B124793) scaffold as a promising lead.[8][9]

A systematic synthesis and evaluation of a library of thiourea derivatives resulted in a significant improvement in inhibitory potency.[8] This early structure-activity relationship (SAR) study was pivotal, culminating in the development of the first potent QC inhibitors.[8][9]

Synthesis of First-Generation Glutaminyl Cyclase Inhibitors

The synthesis of the pioneering QC inhibitors, exemplified by compounds like PBD-150, generally follows a convergent synthetic route. The key steps involve the preparation of an imidazole-containing amine and its subsequent reaction with a suitably substituted isothiocyanate.

General Synthetic Scheme

Caption: General synthetic route for imidazole-propyl-thiourea based QC inhibitors.

Detailed Experimental Protocol: Synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea (PBD-150)

Step 1: Synthesis of 1-(3-chloropropyl)-1H-imidazole To a solution of imidazole in a suitable solvent such as acetonitrile, an equimolar amount of a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.

Step 2: Synthesis of 2-(3-(1H-imidazol-1-yl)propyl)isoindoline-1,3-dione 1-(3-chloropropyl)-1H-imidazole is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated, and the progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

Step 3: Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine The phthalimide-protected intermediate is treated with hydrazine hydrate (B1144303) in a protic solvent like ethanol. The mixture is heated to reflux. After cooling, the precipitated phthalhydrazide (B32825) is filtered off, and the filtrate is concentrated. The resulting crude amine can be purified by distillation or chromatography.

Step 4: Synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea (PBD-150) 3-(1H-imidazol-1-yl)propan-1-amine is dissolved in a suitable solvent like dichloromethane. An equimolar amount of 3,4-dimethoxyphenyl isothiocyanate is added, and the reaction mixture is stirred at room temperature. The reaction is typically complete within a few hours, and the product can be isolated by filtration if it precipitates or by removal of the solvent followed by purification by recrystallization.[11]

Quantitative Analysis of First-Generation QC Inhibitors

The efficacy of the synthesized QC inhibitors was evaluated through in vitro enzyme inhibition assays. The key parameters determined were the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| PBD-150 | Human QC (Y115E-Y117E variant) | - | 490 | [11][12][13] |

| PQ912 (Varoglutamstat) | Human QC | - | - | [10] |

| SEN177 | Human QC | 13 | 20 | [14][15] |

| Compound 8 | Human QC | 4.5 | - | [16][17] |

| Compound 7 | Human QC | 0.7 | - | [16][17] |

| Compound 212 | Human QC | - | - | [2][18] |

Note: The specific assay conditions and QC enzyme variants can influence the measured values.

Preclinical Evaluation: From In Vitro to In Vivo Models

The most promising QC inhibitors from in vitro screening were advanced to preclinical evaluation in cell-based assays and animal models of Alzheimer's disease.

Experimental Workflow: In Vivo Efficacy in Transgenic Mouse Models

Caption: Workflow for assessing the in vivo efficacy of QC inhibitors.

Oral administration of QC inhibitors to transgenic mouse models of Alzheimer's disease resulted in a significant reduction in the brain burden of pGlu-Aβ.[3] This was accompanied by a decrease in total Aβ levels, diminished plaque formation, and reduced gliosis.[3][4] Importantly, these pathological improvements translated into enhanced cognitive performance in behavioral tests, demonstrating the therapeutic potential of QC inhibition.[3][4]

Conclusion and Future Directions

The discovery of Glutaminyl Cyclase as a key enzyme in the generation of neurotoxic pGlu-Aβ peptides has opened a new avenue for the development of disease-modifying therapies for Alzheimer's disease. The initial exploration of imidazole-based scaffolds led to the successful synthesis of potent, first-generation QC inhibitors like PBD-150. These compounds have demonstrated promising preclinical efficacy, validating QC as a therapeutic target.

Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, including enhanced blood-brain barrier permeability.[4] Furthermore, exploring the therapeutic potential of QC inhibitors in other neurodegenerative diseases and inflammatory conditions where QC is implicated is a promising area of investigation.[1][19] The foundation laid by the discovery and synthesis of the first QC inhibitors provides a strong platform for the continued development of novel and effective treatments for a range of debilitating diseases.

References

- 1. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 7. Increased glutaminyl cyclase activity in brains of Alzheimer's disease individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vcm.edpsciences.org [vcm.edpsciences.org]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.cn [glpbio.cn]

- 14. The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Glutaminyl Cyclase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Glutaminyl cyclase (QC), a pivotal enzyme in the post-translational modification of proteins, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Its role in the formation of pyroglutamate-amyloid-beta (pE-Aβ), a highly neurotoxic species that seeds the formation of amyloid plaques, has spurred extensive research into the development of potent and selective QC inhibitors.[1][2] This technical guide delves into the core principles of the structure-activity relationship (SAR) of QC inhibitors, providing a comprehensive overview of key structural motifs, quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

The Pharmacophore: A Blueprint for Inhibition

The design of effective glutaminyl cyclase inhibitors hinges on a well-defined pharmacophore model derived from the enzyme's active site and substrate binding characteristics. Generally, these inhibitors mimic the N-terminal di- or tripeptide sequence of QC substrates, such as the Glu-Phe-Arg motif of amyloid-β.[3][4] The quintessential QC inhibitor scaffold comprises three to four key regions:

-

A-Region (Zinc-Binding Group): A crucial component that coordinates with the catalytic zinc ion in the QC active site. Imidazole and its derivatives are the most common zinc-binding moieties.[3][4]

-

B-Region (Hydrogen Bond Donor): This region, often incorporating a thiourea (B124793) or urea (B33335) linkage, forms critical hydrogen bonds within the active site, contributing to binding affinity.[3][5]

-

C-Region (Hydrophobic Moiety): Designed to occupy a hydrophobic pocket, this region often mimics the phenylalanine side chain of the Aβ peptide.[3][5]

-

D-Region (Arg-Mimetic): More recent iterations of QC inhibitors feature an extended scaffold with an "Arg-mimetic" D-region, which mimics the guanidine (B92328) moiety of arginine and provides additional interactions, leading to a significant boost in potency.[3][6]

Quantitative Structure-Activity Relationship: A Data-Driven Approach

The systematic modification of these pharmacophoric regions has led to the identification of highly potent QC inhibitors. The following tables summarize the quantitative SAR data for several classes of inhibitors, highlighting the impact of structural changes on their inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: N-Aryl N'-(5-methyl-1H-imidazol-1-yl)propyl Thioureas [5]

| Compound | Aryl Substitution | hQC IC50 (nM) |

| Lead Compound 2 | Unsubstituted Phenyl | 120 |

| 34 | 4-Fluorophenyl | 85 |

| 45 | 4-Methoxyphenyl | 92 |

| 52 | 2,4-Difluorophenyl | 58 |

| 61 | Naphthyl | 75 |

Data from Tran et al., Bioorg. Med. Chem. 2013.

Table 2: Benzocyclic Compounds with Arg-Mimetic D-Region (Group I) [3]

| Compound | D-Region Moiety | hQC IC50 (nM) |

| 1 | None (Reference) | 29.2 |

| 189 | 4-Piperidinyl | 1.1 |

| 191 | 4-(N-Methyl)piperidinyl | 0.7 |

| 195 | 4-(N-Ethyl)piperidinyl | 1.5 |

Data from Lee et al., J. Med. Chem. 2018.

Table 3: Benzocyclic Compounds with Arg-Mimetic D-Region (Group II & III) [7]

| Compound | D-Region Moiety | hQC IC50 (nM) |

| 8 | 4-((Dimethylamino)methyl)phenyl | 4.5 |

| 14 | 4-(1H-Imidazol-1-yl)phenyl | 8.7 |

| 15 | 4-(Pyrazol-1-yl)phenyl | 3.6 |

| 16 | 4-(1,2,4-Triazol-1-yl)phenyl | 6.1 |

Data from Li et al., Front. Aging Neurosci. 2023.

Experimental Protocols: Methodologies for Evaluation

The determination of QC inhibitory activity and efficacy relies on a standardized set of in vitro and in vivo experiments.

In Vitro Glutaminyl Cyclase Inhibition Assay

This fluorometric assay is the primary method for determining the IC50 values of potential inhibitors.[3][4]

Materials:

-

Human recombinant glutaminyl cyclase (hQC)

-

Fluorogenic substrate: Gln-AMC (L-Glutamine-7-amido-4-methylcoumarin)

-

Auxiliary enzyme: Pyroglutamyl aminopeptidase (B13392206) (pGAP)

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0) containing 5 mM DTT

-

Test compounds dissolved in DMSO

-

96-well black microplates

Procedure:

-

Prepare a reaction mixture containing hQC and the test compound at various concentrations in the assay buffer.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the Gln-AMC substrate.

-

Incubate for 30 minutes at 37°C. During this time, QC converts Gln-AMC to pGlu-AMC.

-

Add pGAP to the mixture. pGAP cleaves pGlu-AMC, releasing the fluorescent AMC molecule.

-

Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation in Transgenic Mouse Models of Alzheimer's Disease

To assess the therapeutic potential of QC inhibitors in a living system, transgenic mouse models that mimic aspects of Alzheimer's disease pathology are employed.[3] Commonly used models include APP/PS1 and 5XFAD mice.

Animal Models:

-

APP/PS1 mice: Express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques.

-

5XFAD mice: Co-express five familial Alzheimer's disease mutations in APP and PS1, resulting in a more aggressive and rapid development of amyloid pathology.[3]

Procedure:

-

Administer the test compound or vehicle to the transgenic mice, typically via oral gavage, for a specified duration.

-

At the end of the treatment period, euthanize the animals and collect brain tissue and plasma samples.

-

Homogenize the brain tissue to prepare lysates.

-

Quantify the levels of Aβ1-42, AβN3pE-42 (pyroglutamated Aβ), and total Aβ in the brain lysates and plasma using specific ELISA kits.

-

Perform behavioral tests, such as the Morris water maze or Y-maze, to assess cognitive function.

-

Analyze the data to determine if the compound treatment leads to a significant reduction in pE-Aβ levels and an improvement in cognitive performance compared to the vehicle-treated group.

Visualizing the Science: Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in QC inhibitor research.

Caption: QC's role in the amyloid cascade and inhibitor intervention.

Caption: Workflow for discovery and validation of QC inhibitors.

Caption: Key pharmacophoric features of a QC inhibitor.

References

- 1. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of human glutaminyl cyclase inhibitors having an N-(5-methyl-1H-imidazol-1-yl)propyl thiourea template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent human glutaminyl cyclase inhibitors as potential anti-Alzheimer's agents: Structure-activity relationship study of Arg-mimetic region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

"role of glutaminyl cyclase in Alzheimer's disease"

An In-depth Technical Guide on the Role of Glutaminyl Cyclase in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A significant component of these plaques is a modified, more neurotoxic form of Aβ known as pyroglutamate (B8496135) Aβ (pE-Aβ). The formation of this peptide is catalyzed by the enzyme Glutaminyl Cyclase (QC). Mounting evidence indicates that QC is upregulated in the brains of AD patients, and its activity correlates with disease progression and cognitive decline.[1][2][3] This enzyme has therefore emerged as a critical therapeutic target for halting the amyloid cascade at a key initiation point.[4][5] This technical guide provides a comprehensive overview of the function of QC in AD pathogenesis, summarizes key quantitative data, details relevant experimental methodologies, and outlines the therapeutic potential of QC inhibition.

The Amyloid Cascade and the Emergence of Pyroglutamate-Aβ

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in AD pathogenesis.[4] These peptides are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β- and γ-secretases.[6][7] While full-length Aβ peptides (Aβ1-40/42) are pathogenic, the amyloid plaques found in AD brains are highly heterogeneous, containing various N-terminally truncated and post-translationally modified species.[4][6]

Among the most important of these modified forms is pyroglutamate-Aβ (pE-Aβ), particularly AβpE3-42.[8] This species is formed when an N-terminal glutamate (B1630785) residue at position 3 of a truncated Aβ peptide is cyclized into a pyroglutamate.[4][7] This modification is catalyzed by the enzyme Glutaminyl Cyclase (QC).[1] pE-Aβ peptides are more hydrophobic, resistant to degradation by proteases, and aggregate much more rapidly than their unmodified counterparts.[9][10][11] Crucially, they act as potent seeds, accelerating the aggregation of other, more abundant Aβ species, thereby playing a seminal role in the initiation of plaque formation.[1][9]

Glutaminyl Cyclase (QC): The Catalyst of pE-Aβ Formation

QC is a zinc-dependent metalloenzyme that catalyzes the intramolecular cyclization of N-terminal glutaminyl or glutamyl residues into pyroglutamate.[4][7] This post-translational modification is essential for the maturation and stabilization of various hormones and chemokines.[4] However, its action on truncated Aβ peptides is a key pathological event in AD.

QC Isoforms and Expression

Humans have two isoforms of QC:

-

Secretory QC (sQC): Encoded by the QPCT gene, this isoform is secreted and is believed to be the primary enzyme responsible for the extracellular formation of pE-Aβ, as both sQC and APP fragments are co-localized in secretory vesicles.[4][12][13]

-

Golgi-resident QC (gQC): Also known as QPCTL, this isoform is primarily located in the Golgi apparatus.[4][12] It is involved in the maturation of certain chemokines, such as C-C motif chemokine ligand 2 (CCL2), linking its activity to neuroinflammatory pathways.[12][14]

While both isoforms are expressed throughout the body, sQC is more highly expressed in neuronal tissues, and its expression is significantly upregulated in the cortex and hippocampus of individuals with AD.[1][4][15] This increased expression correlates positively with the burden of pE-Aβ and the severity of cognitive decline.[2][3][8]

The Pathogenic Cascade Driven by QC Activity

The central role of QC in AD stems from its ability to generate highly pathogenic pE-Aβ species and to modulate neuroinflammation, creating a feed-forward loop of neurotoxicity.

Catalysis of pE-Aβ and Plaque Seeding

The conversion of truncated Aβ to pE-Aβ by QC is a critical initiating step in plaque formation. The resulting pE-Aβ is exceptionally prone to aggregation and acts as a template, seeding the rapid oligomerization and fibrillation of unmodified Aβ peptides.[1][9] This seeding property explains why pE-Aβ is considered a key initiator of the amyloid cascade.[4][7] Animal models have confirmed this role; transgenic mice overexpressing both human APP and human QC show significantly elevated levels of pE-Aβ and accelerated plaque pathology.[16][17] Conversely, knocking out the QC gene in AD mouse models reduces pE-Aβ levels, diminishes plaque burden, and rescues behavioral deficits.[4][17]

Contribution to Neuroinflammation

Beyond its role in pE-Aβ formation, QC activity contributes to the chronic neuroinflammation observed in AD. The gQC isoform catalyzes the pyroglutamylation and maturation of chemokines, notably CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[12][13][14] Mature CCL2 is a potent chemoattractant that recruits monocytes and microglia to sites of inflammation.[14] The upregulation of QC in the AD brain can therefore exacerbate neuroinflammatory processes by enhancing microglial activation and the release of pro-inflammatory cytokines, further contributing to neuronal damage.

References

- 1. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability and efficacy of the glutaminyl cyclase inhibitor PQ912 in Alzheimer's disease: results of a randomized, double-blind, placebo-controlled phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyroglutamate-3 Amyloid-β Deposition in the Brains of Humans, Non-Human Primates, Canines, and Alzheimer Disease–Like Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease [mdpi.com]

- 8. Increased glutaminyl cyclase expression in peripheral blood of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. db.bio-m.org [db.bio-m.org]

- 10. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutaminyl cyclase-mediated toxicity of pyroglutamate-beta amyloid induces striatal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 15. Glutaminyl cyclase in human cortex: correlation with (pGlu)-amyloid-β load and cognitive decline in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overexpression of Glutaminyl Cyclase, the Enzyme Responsible for Pyroglutamate Aβ Formation, Induces Behavioral Deficits, and Glutaminyl Cyclase Knock-out Rescues the Behavioral Phenotype in 5XFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overexpression of glutaminyl cyclase, the enzyme responsible for pyroglutamate A{beta} formation, induces behavioral deficits, and glutaminyl cyclase knock-out rescues the behavioral phenotype in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoforms of Human Glutaminyl Cyclase: sQC and gQC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human glutaminyl cyclase (hQC) is a pivotal enzyme responsible for the post-translational modification of proteins and peptides through the cyclization of their N-terminal glutaminyl (Gln) or glutamyl (Glu) residues into pyroglutamate (B8496135) (pGlu).[1] This modification plays a crucial role in the maturation and stability of numerous bioactive molecules, including hormones and neuropeptides, by protecting them from degradation by aminopeptidases.[2][3] However, this enzymatic activity is also implicated in significant pathological processes, most notably Alzheimer's disease (AD) and inflammatory conditions.[1][3]

In humans, two distinct isoforms of this enzyme exist: the secretory glutaminyl cyclase (sQC), encoded by the QPCT gene, and the Golgi-resident glutaminyl cyclase (gQC or isoQC), encoded by the QPCTL gene.[1][4] While they catalyze the same fundamental reaction and share sequence homology, their different subcellular localizations and substrate preferences lead to distinct physiological and pathophysiological roles, making them important targets for therapeutic intervention.[1][4][5] This guide provides a comprehensive technical overview of sQC and gQC, focusing on their molecular characteristics, substrate specificities, roles in disease, and the methodologies used for their study.

Molecular and Enzymatic Characteristics

sQC and gQC are single-zinc metalloenzymes that, despite sharing over 45% sequence identity and similar catalytic domains, exhibit key structural and functional distinctions.[4][6] sQC is a secreted protein, while gQC is retained within the Golgi complex via an N-terminal anchor.[4] Both enzymes catalyze the conversion of N-terminal glutamine to pyroglutamate with an optimal pH of around 8.0, and can also convert N-terminal glutamate (B1630785), although this reaction is favored at a more acidic pH of 6.0.[7]

| Characteristic | Secretory QC (sQC) | Golgi-resident QC (gQC / isoQC) |

| Gene | QPCT (2p22.2) | QPCTL (19p13.32) |

| Size | 361 amino acids | 382 amino acids |

| Subcellular Localization | Secreted (extracellular space) | Golgi complex resident |

| Primary Pathological Substrate | Amyloid-beta (Aβ) peptides | C-C motif chemokine ligand 2 (CCL2) |

| Primary Disease Association | Alzheimer's Disease (AD) | Inflammatory conditions |

| Expression | Ubiquitously expressed, with higher levels in neuronal tissues.[8] Upregulated in the AD brain.[8][9] | Relatively uniform expression across tissues.[8] |

| Structure | Globular α/β-fold open-sandwich topology.[7] Active site pocket dimension of ~11 Å x 7 Å.[10] | Similar overall fold to sQC, but with a broader active site pocket (~18 Å x 15 Å x 8 Å) due to loop flexibility.[10] |

Pathophysiological Roles and Substrate Specificity

The distinct localizations of sQC and gQC largely determine their primary substrates and, consequently, their roles in disease.

sQC and Alzheimer's Disease: sQC is heavily implicated in the pathology of Alzheimer's disease.[1] It catalyzes the cyclization of truncated amyloid-beta (Aβ) peptides at the N-terminal glutamate residue, forming pyroglutamated Aβ (pGlu-Aβ or pE-Aβ).[7][11] These pGlu-Aβ species are highly neurotoxic, exhibit increased hydrophobicity, aggregate much more rapidly than unmodified Aβ, and act as seeding cores for the formation of larger Aβ plaques found in the brains of AD patients.[2][12] Therefore, sQC is considered a key initiator of toxic amyloid plaque formation.[13]

gQC and Inflammation: gQC's role is predominantly linked to the maturation of inflammatory chemokines.[1][5] Its localization in the Golgi apparatus positions it to modify newly synthesized proteins passing through the secretory pathway. A primary substrate for gQC is the monocyte chemoattractant protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2).[1][5] The formation of an N-terminal pGlu residue on CCL2 protects it from degradation, enhances its stability, and improves its ability to activate its receptor, thereby promoting monocyte infiltration and neuroinflammation.[1][5] Genetic ablation of gQC (QPCTL) has been shown to impair pGlu-CCL2 formation and reduce monocyte infiltration in inflammatory models.[5]

Glutaminyl Cyclase Inhibitors

The critical roles of sQC and gQC in disease have made them attractive targets for drug development. Inhibition of sQC is a promising therapeutic strategy for AD, aiming to prevent the formation of toxic pGlu-Aβ seeds.[14][15] Several small molecule inhibitors have been developed, many of which contain zinc-binding motifs like imidazole (B134444) or benzimidazole.[13][15] While designing isoform-specific inhibitors is challenging due to the similarity of their catalytic sites, some compounds show preferential inhibition.[4]

| Inhibitor | Target | IC₅₀ / Kᵢ | Reference |

| PBD150 (PQ50) | sQC | Kᵢ = 60 nM | [16] |

| gQC | ~19-fold less effective than towards sQC | [16] | |

| PQ912 (Varoglutamstat) | sQC | IC₅₀ = 62.5 nM | |

| Compound 212 | sQC | IC₅₀ = 2.0 nM | |

| [¹⁸F]PB0822 (PET Ligand) | sQC | IC₅₀ = 56.3 nM | [17] |

The development of potent and selective QC inhibitors like Varoglutamstat (PQ912), which has advanced to Phase 2 clinical trials for AD, underscores the therapeutic potential of targeting this enzyme family.[15]

Experimental Protocols

Studying the activity of sQC and gQC is fundamental for inhibitor screening and understanding their biochemical properties. The most common methods are continuous, fluorescence-based assays and HPLC-based endpoint assays.

Protocol: Fluorometric Glutaminyl Cyclase Activity Assay

This method provides a convenient and high-throughput-compatible way to measure QC activity.[9][18] It relies on a two-step enzymatic cascade.

Principle:

-

QC converts a non-fluorescent substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), into pGlu-AMC.

-

An auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), is added, which specifically cleaves the pGlu residue from pGlu-AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC).

-

The rate of fluorescence increase is directly proportional to the QC activity.

Materials:

-

Recombinant human sQC or gQC

-

Substrate: Gln-AMC

-

Auxiliary Enzyme: Pyroglutamyl aminopeptidase (pGAP)

-

Assay Buffer: E.g., 25 mM HEPES, pH 7.0[13] or pH 6.0 HEPES with 1 mM DTT and 20% (v/v) glycerol.[11]

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[9]

Procedure:

-

Prepare Reagents: Dissolve enzymes and substrate in the assay buffer to desired stock concentrations. Prepare serial dilutions of test inhibitors if performing an inhibition screen.

-

Reaction Setup: In each well of the microplate, add the components in the following order:

-

50 µL of the test compound (or buffer for control).

-

25 µL of pGAP solution (e.g., 0.2 units).[13]

-

25 µL of QC enzyme solution.

-

-

Initiate Reaction: Add 25 µL of the Gln-AMC substrate (e.g., final concentration of 0.1 mM) to each well to start the reaction.[13]

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: HPLC-Based Assay

This method is an endpoint assay that directly measures the formation of the product, pGlu-AMC, by separating it from the substrate.[19]

Principle: The QC reaction is allowed to proceed for a fixed time and is then stopped. The reaction mixture is injected into a High-Performance Liquid Chromatography (HPLC) system. The substrate (Gln-AMC) and product (pGlu-AMC) are separated on a reversed-phase column and quantified by UV absorbance.[19]

Procedure:

-

Reaction: Perform the enzymatic reaction as described above (steps 1-3) but in microcentrifuge tubes.

-

Stop Reaction: After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a quenching solution, such as an acid (e.g., trifluoroacetic acid).

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reversed-phase column.

-

Detection: Separate the components using an appropriate mobile phase gradient. Monitor the elution profile with a UV detector at a wavelength where both substrate and product absorb (e.g., 324 nm).[19]

-

Quantification: Calculate the amount of pGlu-AMC formed by integrating the area of its corresponding peak and comparing it to a standard curve.

Conclusion

The two isoforms of human glutaminyl cyclase, sQC and gQC, represent a fascinating case of functional divergence driven by subcellular localization. While sQC's extracellular role in generating toxic pGlu-Aβ makes it a prime therapeutic target for mitigating Alzheimer's disease pathology, gQC's function within the Golgi highlights its importance in the maturation of inflammatory mediators. A thorough understanding of their distinct structures, substrate preferences, and enzymatic characteristics, aided by robust experimental methodologies, is crucial for the successful development of isoform-selective inhibitors. Continued research into these enzymes will not only advance our understanding of post-translational modifications but also pave the way for novel treatments for neurodegenerative and inflammatory disorders.

References

- 1. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 3. Glutaminyl cyclases, the potential targets of cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 5. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian glutaminyl cyclases and their isoenzymes have identical enzymatic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 19. researchgate.net [researchgate.net]

The Catalytic Mechanism of Glutaminyl Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminyl cyclase (QC) is a pivotal enzyme in the post-translational modification of numerous peptides and proteins, catalyzing the formation of N-terminal pyroglutamate (B8496135) (pGlu). This modification is crucial for the stability and biological activity of a wide array of hormones, neuropeptides, and chemokines. However, aberrant QC activity has been implicated in the pathogenesis of various diseases, including Alzheimer's disease and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the catalytic mechanism of glutaminyl cyclase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

N-terminal pyroglutamate formation is a critical post-translational modification that protects peptides from degradation by aminopeptidases and is often essential for their proper conformation and receptor binding.[1][2] While this cyclization can occur spontaneously, glutaminyl cyclase (QC, EC 2.3.2.5) significantly accelerates this reaction.[2][3] Mammals express two forms of QC: a secreted form (sQC), also known as QPCT, and a Golgi-resident form (gQC), also known as QPCTL.[4][5] Both are zinc-dependent metalloenzymes that catalyze the intramolecular cyclization of N-terminal glutamine residues to pGlu with the release of ammonia (B1221849).[4][5] Additionally, under mildly acidic conditions, they can also convert N-terminal glutamate (B1630785) residues to pGlu, a reaction implicated in pathological conditions.[6]

The Catalytic Site and Key Residues

The three-dimensional structure of human QC reveals an α/β scaffold.[1][7] At the heart of the enzyme lies a catalytic zinc ion, which is essential for its activity.

The Zinc Ion and its Coordinating Residues

The active site of human QC contains a single zinc ion (Zn²⁺).[1][7] This ion is tetrahedrally coordinated by three conserved amino acid residues and a water molecule. In human sQC, these residues are Asp159, Glu202, and His330.[8] This coordination sphere is critical for positioning the substrate and activating the key players in the catalytic reaction. The water molecule is displaced upon substrate or inhibitor binding.[1][7]

Other Essential Active Site Residues

Site-directed mutagenesis studies have identified several other residues crucial for catalysis.[9] Glu201 is proposed to act as a general base, abstracting a proton from the N-terminal amino group of the glutamine substrate.[1][9] Other conserved residues such as Trp207, Asp248, and Phe325 contribute to the architecture of the active site, substrate binding, and proper orientation for catalysis.[1]

The Catalytic Mechanism

The catalytic mechanism of glutaminyl cyclase involves a series of coordinated steps resulting in the cyclization of the N-terminal glutamine or glutamate.

Cyclization of N-terminal Glutamine

The proposed mechanism for the primary reaction of QC, the cyclization of an N-terminal glutamine residue, is as follows:

-

Substrate Binding: The substrate, an N-terminal glutaminyl peptide, binds to the active site. The zinc ion interacts with the γ-carbonyl oxygen of the glutamine side chain, polarizing it and increasing its electrophilicity.

-

Deprotonation: The catalytic glutamate residue (Glu201 in human sQC) acts as a general base, abstracting a proton from the α-amino group of the substrate.[1][9] This enhances the nucleophilicity of the amino group.

-

Nucleophilic Attack: The deprotonated α-amino group performs a nucleophilic attack on the now electrophilic γ-carbonyl carbon of the glutamine side chain. This forms a tetrahedral intermediate.

-

Ammonia Elimination: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond of the side chain amide and the release of ammonia (NH₃).

-

Product Release: The resulting pyroglutamyl-peptide product is released from the active site, and the enzyme is regenerated for the next catalytic cycle.

Cyclization of N-terminal Glutamate

Under mildly acidic conditions (optimal pH around 6.0), QC can also catalyze the cyclization of N-terminal glutamate.[6] The proposed mechanism is similar but involves the removal of a water molecule instead of ammonia. The protonation state of the glutamate side chain's carboxyl group is critical for this reaction.

Quantitative Data

The enzymatic activity of glutaminyl cyclase is characterized by its kinetic parameters, which vary depending on the substrate and the specific QC isoform.

Table 1: Kinetic Parameters of Human Secretory Glutaminyl Cyclase (sQC) for Various Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH Optimum | Reference |

| H-Gln-AMC | - | - | - | 8.0 | [10] |

| H-Gln-Gln-OH | - | - | - | 8.0 | [4] |

| [Gln1]-Gastrin | - | - | - | - | [2] |

| [Gln1]-Neurotensin | - | - | - | - | [2] |

| H-Glu-AMC | - | - | - | 6.0 | [6] |

Note: Specific values for Km and kcat are often reported in the context of specific assay conditions and may vary. The table indicates the optimal pH for the respective reactions.

Table 2: Inhibition Constants (Ki and IC50) of Selected Inhibitors for Human sQC

| Inhibitor | Ki (nM) | IC50 (nM) | Inhibition Type | Reference |

| PBD150 | - | - | - | [11] |

| PQ912 (Varoglutamstat) | 25 | 62.5 | Competitive | [9] |

| 1-Benzylimidazole | - | - | - | [12] |

| N-ω-acetylhistamine | - | - | - | [12] |

| SEN177 | - | 13 | - | [13] |

| Compound 214 | - | 0.1 | - | [14] |

| Compound 227 | - | - | - | [14] |

Detailed Experimental Protocols

A variety of experimental techniques are employed to study the catalytic mechanism of glutaminyl cyclase.

Recombinant Human sQC Expression and Purification

This protocol describes the expression of human sQC in E. coli and its subsequent purification.

-

Cloning: The cDNA encoding the mature human sQC (residues 33-361) is cloned into a pET expression vector (e.g., pET32a or pQE80L) containing an N-terminal His6-tag.[4][15]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[15] Cells are grown in a rich medium (e.g., SB medium) at 37°C to an OD600 of 0.6-0.8.[15] Protein expression is induced with IPTG (e.g., 0.2 mM) and the culture is incubated at a lower temperature (e.g., 17°C) for an extended period (e.g., 48 hours) to improve protein solubility.[15]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole).[15] Lysis is performed by sonication on ice.[15] The lysate is clarified by high-speed centrifugation.[15]

-

Purification: The soluble fraction is loaded onto a Ni-NTA affinity chromatography column. The column is washed with the lysis buffer, and the His-tagged protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by ion-exchange chromatography.

Enzyme Kinetics Assay (Fluorometric)

This continuous assay is commonly used to determine QC activity and screen for inhibitors.[9][16]

-

Principle: The assay uses a fluorogenic substrate, such as H-Gln-7-amido-4-methylcoumarin (Gln-AMC). QC converts Gln-AMC to pGlu-AMC. A coupling enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), then cleaves pGlu-AMC, releasing the fluorescent AMC molecule. The increase in fluorescence over time is proportional to the QC activity.[9][16]

-

Reaction Mixture: A typical reaction mixture in a 96-well plate contains:

-

Measurement: The reaction is initiated by the addition of the QC enzyme. The fluorescence is monitored continuously in a plate reader with excitation at approximately 380 nm and emission at approximately 460 nm.[11]

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot. For kinetic parameter determination, rates are measured at various substrate concentrations and fitted to the Michaelis-Menten equation. For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Site-Directed Mutagenesis

This technique is used to investigate the role of specific amino acid residues in the catalytic mechanism.

-

Primer Design: Two complementary mutagenic primers are designed, each containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.[17]

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type QC gene as a template. The reaction amplifies the entire plasmid, incorporating the mutation.

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[17]

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing of the plasmid from selected colonies.

X-ray Crystallography

Determining the crystal structure of QC, alone or in complex with substrates or inhibitors, provides atomic-level insights into its mechanism.

-

Crystallization: Purified QC is concentrated to 8-10 mg/ml and subjected to crystallization screening using the hanging-drop vapor-diffusion method.[4] Crystals of human sQC have been grown in conditions containing polyethylene (B3416737) glycol and salts at a specific pH.

-

Data Collection: The crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement or experimental phasing methods, followed by refinement to yield a high-resolution atomic model of the enzyme.

Conclusion

The catalytic mechanism of glutaminyl cyclase is a well-coordinated process involving a key zinc ion and several essential amino acid residues. Understanding this mechanism at a molecular level is crucial for the rational design of specific and potent inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the function of QC and to develop novel therapeutic strategies targeting this important enzyme. The continued exploration of QC's role in health and disease holds significant promise for addressing a range of unmet medical needs.

References

- 1. eurogentec.com [eurogentec.com]

- 2. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 4. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.reed.edu [people.reed.edu]

- 7. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of human glutaminyl cyclase as a metalloenzyme. Potent inhibition by imidazole derivatives and heterocyclic chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray diffraction studies of the glutaminyl cyclase from Carica papaya latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Soluble Variants of Human Recombinant Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

The Genesis of a Key Pathogen: A Technical Guide to the Pyroglutamate-Amyloid-β Formation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex and multifactorial landscape of Alzheimer's disease (AD) pathogenesis, the amyloid cascade hypothesis remains a central tenet. However, the focus has progressively sharpened from simply the accumulation of amyloid-β (Aβ) to the role of specific, more neurotoxic Aβ variants. Among these, pyroglutamate-amyloid-β (AβpE3-42) has emerged as a particularly pernicious species, implicated as a critical initiator of Aβ aggregation and a key driver of neurodegeneration. This technical guide provides an in-depth exploration of the AβpE3-42 formation pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support research and therapeutic development in this critical area.

The AβpE3-42 Formation Pathway: A Stepwise Cascade

The generation of AβpE3-42 is a multi-step enzymatic process that follows the initial production of full-length Aβ peptides. This pathway involves sequential proteolytic cleavages and a final enzymatic modification, transforming a soluble Aβ peptide into a highly aggregation-prone and neurotoxic variant.

Step 1: Generation of Full-Length Amyloid-β

The process begins with the amyloidogenic processing of the Amyloid Precursor Protein (APP), a transmembrane protein of uncertain function. Two key enzymes, β-secretase (BACE1) and γ-secretase, sequentially cleave APP.

-

β-Secretase Cleavage: BACE1 cleaves APP at the N-terminus of the Aβ domain, releasing a large soluble ectodomain (sAPPβ) and leaving a C-terminal fragment (C99) embedded in the membrane.

-

γ-Secretase Cleavage: The γ-secretase complex, a multi-protein assembly, then cleaves the C99 fragment at one of several sites within the transmembrane domain. This cleavage releases the Aβ peptide into the extracellular space. The primary products are Aβ1-40 and Aβ1-42, with the latter being more hydrophobic and prone to aggregation.

Step 2: N-Terminal Truncation of Aβ

Following its generation, the full-length Aβ peptide can undergo N-terminal truncation. To form the precursor for AβpE3-42, the first two amino acids, Aspartate (D) at position 1 and Alanine (A) at position 2, must be removed to expose the Glutamate (B1630785) (E) residue at position 3. The precise enzymes responsible for this truncation in vivo are not yet fully elucidated, but several candidates have been proposed, including aminopeptidases. This N-terminal truncation is a prerequisite for the final step in AβpE3-42 formation.

Step 3: Pyroglutamylation by Glutaminyl Cyclase

The final and rate-limiting step in the formation of AβpE3-42 is the enzymatic modification of the exposed N-terminal glutamate at position 3. This reaction is catalyzed by Glutaminyl Cyclase (QC) , a zinc-dependent metalloenzyme.

QC catalyzes the intramolecular cyclization of the N-terminal glutamate, forming a five-membered lactam ring structure known as pyroglutamate (B8496135) (pE). This conversion involves the removal of a water molecule and results in the neutralization of the N-terminal charge of the peptide. There are two isoforms of QC in humans: secretory QC (sQC) and Golgi-resident QC (gQC). sQC is more highly expressed in neuronal tissues, making it particularly relevant to AD pathology[1].

The resulting AβpE3-42 peptide exhibits significantly altered biophysical properties compared to its full-length counterpart. The loss of the N-terminal charge and increased hydrophobicity contribute to its enhanced aggregation propensity, stability against proteolytic degradation, and heightened neurotoxicity. AβpE3-42 is considered a seed for the aggregation of other Aβ species, initiating the formation of the characteristic amyloid plaques found in the brains of individuals with Alzheimer's disease.

Quantitative Data on the AβpE3-42 Pathway

Quantitative analysis is crucial for understanding the significance of the AβpE3-42 pathway in Alzheimer's disease and for evaluating the efficacy of therapeutic interventions. The following tables summarize key quantitative data from the literature.

Table 1: Glutaminyl Cyclase (QC) Substrate Specificity

| Substrate Feature | Observation | Reference |

| P1' Position Preference | Aromatic side chains (e.g., Phenylalanine) at the P1' position are favored. | [1] |

| Glutamine vs. Glutamate | QC can catalyze the cyclization of both N-terminal glutamine and glutamate residues. | |

| pH Optimum | Glutaminyl conversion has an optimum pH of 8.0, while glutamyl conversion is favored at a more acidic pH of 6.0. | [2] |

| Catalytic Proficiency | Human QC shows a rate enhancement of 2.2 x 105 for glutamate cyclization, which is about 100 times lower than for glutamine cyclization. |

Table 2: AβpE3-42 Levels in the Human Brain

Studies have consistently shown an increased abundance of AβpE3-42 in the brains of individuals with Alzheimer's disease compared to cognitively normal controls.

| Brain Region | Condition | Insoluble AβpE3-42 Concentration (pmol/g) | Reference |

| Posterior Cingulate Cortex | Mild-Moderate Alzheimer's Disease | 227.6 (median) | [3][4] |

| Posterior Cingulate Cortex | Mild Cognitive Impairment | Not significantly different from controls | [3][4] |

| Posterior Cingulate Cortex | No Cognitive Impairment | Low to undetectable | [3][4] |

| Frontal Cortex | Alzheimer's Disease | AβpE3-42 constitutes up to 25% of total Aβx-42 in plaques. | [5] |

Table 3: In Vivo Efficacy of AβpE3-42-Targeting Therapeutics

Targeting the AβpE3-42 pathway is a promising therapeutic strategy. Both small molecule inhibitors of QC and immunotherapies directed against AβpE3-42 have shown efficacy in preclinical and clinical studies.

| Therapeutic Agent | Mechanism of Action | Model/Study Population | Key Quantitative Outcome | Reference |

| Varoglutamstat (PQ912) | Glutaminyl Cyclase Inhibitor | Transgenic Mice (hAPPslxhQC) | 45-65% reduction in brain AβpE3-42 levels with combination therapy. | [4][6][7] |

| Donanemab | Monoclonal antibody targeting N-terminal pyroglutamate Aβ | Patients with early symptomatic Alzheimer's Disease (TRAILBLAZER-ALZ trial) | 40% reduction in amyloid plaque burden within 24 weeks. | [3][5][8] |

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for studying the AβpE3-42 formation pathway. The following sections provide detailed methodologies for key experiments.

Protocol 1: Glutaminyl Cyclase (QC) Activity Assay (Fluorimetric)

This protocol describes a continuous fluorimetric assay to measure QC activity, adapted from published methods. The assay relies on a coupled-enzyme reaction where the product of QC, a pyroglutamyl-peptide, is cleaved by a pyroglutamyl aminopeptidase (B13392206) (pGAP) to release a fluorescent reporter.

Materials:

-

Human recombinant glutaminyl cyclase (QC)

-

Fluorogenic QC substrate (e.g., Gln-AMC)

-

Pyroglutamyl aminopeptidase (pGAP)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

QC inhibitor (for control experiments)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture in the assay buffer containing the fluorogenic QC substrate at a final concentration of 0.1 mM.

-

Add pGAP to the reaction mixture at a final concentration of 1 mU/mL.

-

To initiate the reaction, add the QC enzyme or the biological sample containing QC to the wells of the microplate. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Immediately place the microplate in the fluorescence plate reader, pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the QC activity.

-

Calculate the QC activity from the linear range of the reaction progress curve, using a standard curve generated with the free fluorophore (AMC).

Protocol 2: Extraction of Aβ Peptides from Brain Tissue for Mass Spectrometry

This protocol describes a sequential extraction method to isolate different pools of Aβ peptides (soluble and insoluble) from brain tissue, suitable for subsequent analysis by mass spectrometry.

Materials:

-

Frozen brain tissue

-

Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.6, with protease inhibitors

-

2% Sodium dodecyl sulfate (B86663) (SDS) in water with protease inhibitors

-

70% Formic acid (FA)

-

Neutralization buffer: 1 M Tris base, 0.5 M Na2HPO4

-

Homogenizer

-

Ultracentrifuge

Procedure:

-

TBS Extraction (Soluble Aβ): a. Weigh the frozen brain tissue and add 10 volumes of ice-cold TBS with protease inhibitors. b. Homogenize the tissue on ice until a uniform suspension is obtained. c. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. d. Collect the supernatant, which contains the TBS-soluble Aβ fraction.

-

SDS Extraction (Membrane-associated Aβ): a. Resuspend the pellet from the TBS extraction in 10 volumes of 2% SDS with protease inhibitors. b. Homogenize and sonicate the suspension on ice. c. Centrifuge at 100,000 x g for 1 hour at 4°C. d. Collect the supernatant, which contains the SDS-soluble Aβ fraction.

-

Formic Acid Extraction (Insoluble Aβ): a. Resuspend the pellet from the SDS extraction in 10 volumes of 70% formic acid. b. Homogenize and sonicate the suspension on ice. c. Centrifuge at 100,000 x g for 1 hour at 4°C. d. Collect the supernatant, which contains the formic acid-soluble (insoluble) Aβ fraction. e. Neutralize the formic acid extract by adding 20 volumes of neutralization buffer.

-

Sample Preparation for Mass Spectrometry: a. The extracted fractions can be further purified and concentrated using solid-phase extraction (SPE) or immunoprecipitation before analysis by LC-MS/MS.

Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Aβ Variant Analysis

This protocol details the immunoprecipitation of Aβ peptides from brain extracts followed by MALDI-TOF mass spectrometry for the identification and relative quantification of different Aβ variants, including AβpE3-42.

Materials:

-

Aβ-containing brain extract (from Protocol 2)

-

Aβ-specific antibodies (e.g., 6E10, 4G8, or a pE3-specific antibody)

-

Protein A/G magnetic beads

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA

-

Elution Buffer: 0.5% Formic Acid

-

MALDI matrix (e.g., sinapinic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Antibody-Bead Conjugation: a. Incubate the magnetic beads with the Aβ-specific antibody overnight at 4°C with gentle rotation to allow for antibody conjugation. b. Wash the antibody-conjugated beads with wash buffer to remove unbound antibody.

-

Immunoprecipitation: a. Add the antibody-conjugated beads to the brain extract. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow Aβ peptides to bind to the antibodies.

-

Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with wash buffer to remove non-specific proteins.

-

Elution: a. Add elution buffer to the beads and incubate for 10 minutes at room temperature to elute the bound Aβ peptides. b. Pellet the beads and collect the supernatant containing the purified Aβ peptides.

-

MALDI-TOF Analysis: a. Mix the eluate with the MALDI matrix solution. b. Spot the mixture onto a MALDI target plate and allow it to dry. c. Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the Aβ peptides. The different Aβ variants can be identified by their specific mass-to-charge ratios.

Protocol 4: Immunohistochemistry (IHC) for AβpE3-42 in Brain Tissue

This protocol provides a general guideline for the immunohistochemical detection of AβpE3-42 in paraffin-embedded brain sections.

Materials:

-

Paraffin-embedded brain sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: Rabbit or mouse anti-AβpE3-42

-

Biotinylated secondary antibody (anti-rabbit or anti-mouse)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene. b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

-

Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval solution.

-

Immunostaining: a. Block non-specific binding sites by incubating the sections in blocking solution for 1 hour at room temperature. b. Incubate the sections with the primary anti-AβpE3-42 antibody overnight at 4°C. c. Wash the sections with PBS. d. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. e. Wash the sections with PBS. f. Incubate with the ABC reagent for 30 minutes at room temperature. g. Wash the sections with PBS.

-

Visualization and Counterstaining: a. Develop the color by incubating the sections with the DAB substrate until the desired staining intensity is reached. b. Stop the reaction by rinsing with water. c. Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol and clear in xylene. b. Mount the coverslips using a permanent mounting medium.

Conclusion